molecular formula C21H23N3O4S2 B3018027 2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate CAS No. 953134-71-9

2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate

Cat. No.: B3018027
CAS No.: 953134-71-9
M. Wt: 445.55
InChI Key: PAWAXVPNYRBFLM-UHFFFAOYSA-N
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Description

2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a piperidine moiety, and a dimethylsulfamoyl benzoate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzothiazole ring and piperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate is unique due to its combination of a benzothiazole ring, piperidine moiety, and dimethylsulfamoyl benzoate group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-23(2)30(26,27)17-9-6-15(7-10-17)20(25)28-16-8-11-18-19(14-16)29-21(22-18)24-12-4-3-5-13-24/h6-11,14H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWAXVPNYRBFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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